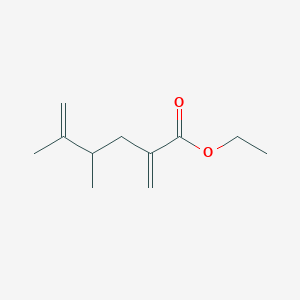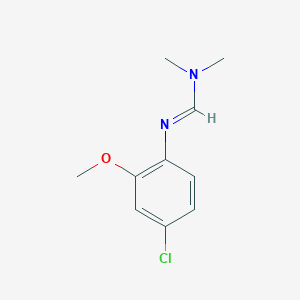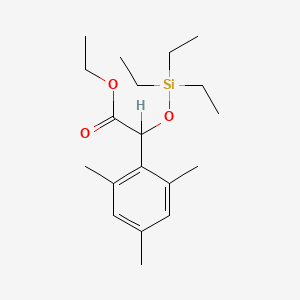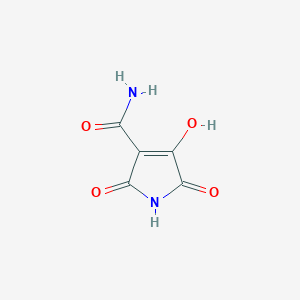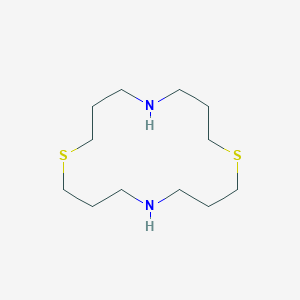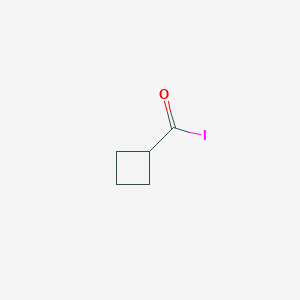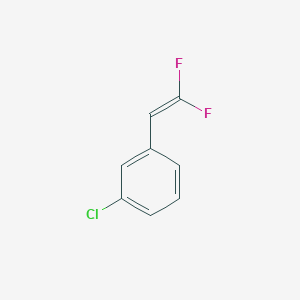
1-Chloro-3-(2,2-difluoroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2,2-difluoroethenyl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a 2,2-difluoroethenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2,2-difluoroethenyl)benzene typically involves the introduction of the 2,2-difluoroethenyl group onto a chlorobenzene derivative. One common method is through a halogen exchange reaction, where a precursor compound such as 1-chloro-3-iodobenzene is reacted with a difluoroethenylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(2,2-difluoroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Addition Reactions: The 2,2-difluoroethenyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used, often in the presence of a catalyst like aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution Reactions: Phenolic derivatives.
Addition Reactions: Halogenated or hydrogenated derivatives.
Oxidation Reactions: Hydroxylated or carbonylated derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(2,2-difluoroethenyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(2,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The 2,2-difluoroethenyl group can participate in electrophilic or nucleophilic interactions, while the chlorine atom can undergo substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,3-difluorobenzene: Similar in structure but with different substitution patterns.
1-Chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoroethenyl group.
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: Features a trifluoroethyl group instead of a difluoroethenyl group.
Uniqueness
1-Chloro-3-(2,2-difluoroethenyl)benzene is unique due to the presence of the 2,2-difluoroethenyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84750-91-4 |
|---|---|
Formule moléculaire |
C8H5ClF2 |
Poids moléculaire |
174.57 g/mol |
Nom IUPAC |
1-chloro-3-(2,2-difluoroethenyl)benzene |
InChI |
InChI=1S/C8H5ClF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H |
Clé InChI |
NDUJPBZFVDVMCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
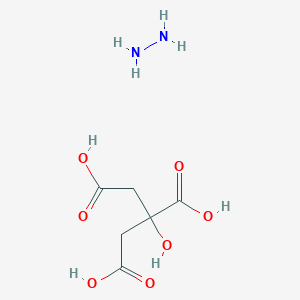
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)

